molecular formula C₈₄H₁₄₂O₇₁ B1142619 Maltotetradecaose CAS No. 107882-52-0

Maltotetradecaose

Cat. No.: B1142619
CAS No.: 107882-52-0
M. Wt: 2287.98
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Description

Maltotetradecaose (CAS: 34612-38-9) is a linear oligosaccharide composed of 14 glucose units linked by α-1,4-glycosidic bonds, classified as a maltooligosaccharide. These compounds are intermediate products of starch hydrolysis, bridging the gap between maltose (disaccharide) and high-molecular-weight dextrins. This compound is less commonly studied than shorter maltooligosaccharides (e.g., maltotriose, maltopentaose) due to its larger size and niche applications in enzymology and industrial processes . Its physicochemical properties, such as solubility and viscosity, are influenced by its extended chain length, which also impacts its enzymatic digestion kinetics and interactions with proteins like amylases .

Properties

CAS No.

107882-52-0

Molecular Formula

C₈₄H₁₄₂O₇₁

Molecular Weight

2287.98

IUPAC Name

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

InChI

InChI=1S/C84H142O71/c85-1-15-29(99)30(100)45(115)72(130-15)144-59-17(3-87)132-74(47(117)32(59)102)146-61-19(5-89)134-76(49(119)34(61)104)148-63-21(7-91)136-78(51(121)36(63)106)150-65-23(9-93)138-80(53(123)38(65)108)152-67-25(11-95)140-82(55(125)40(67)110)154-69-27(13-97)142-84(57(127)42(69)112)155-70-28(14-98)141-83(56(126)43(70)113)153-68-26(12-96)139-81(54(124)41(68)111)151-66-24(10-94)137-79(52(122)39(66)109)149-64-22(8-92)135-77(50(120)37(64)107)147-62-20(6-90)133-75(48(118)35(62)105)145-60-18(4-88)131-73(46(116)33(60)103)143-58-16(2-86)129-71(128)44(114)31(58)101/h15-128H,1-14H2/t15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30+,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71+,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-/m1/s1

SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(OC(C(C8O)O)OC9C(OC(C(C9O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)OC1C(OC(C(C1O)O)O)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)CO)O)O)O)O

Synonyms

O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-g

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Maltotriose (3 Glucose Units)

  • Structural Differences : Maltotriose (CAS: 1109-28-0) has three glucose units, resulting in a smaller hydrodynamic radius and higher solubility in aqueous solutions compared to maltotetradecaose .
  • Functional Contrast: Enzymatic Substrate Specificity: Maltotriose is a primary substrate for α-glucosidases and pancreatic amylases, whereas this compound requires specialized enzymes (e.g., maltotetraohydrolases) for cleavage .

Maltopentaose (5 Glucose Units)

  • Structural Differences : Maltopentaose (CAS: 34620-77-4) has five glucose units, making it more soluble than this compound but less reactive than shorter oligosaccharides .
  • Functional Contrast :
    • Analytical Utility : Maltopentaose is a standard substrate for α-amylase assays due to its optimal chain length for enzyme binding, whereas this compound’s longer chain may hinder enzymatic activity in routine assays .
    • Thermal Stability : Maltopentaose exhibits higher thermal stability in solution (≤100°C) compared to this compound, which may form aggregates under similar conditions .
  • Research Relevance : Maltopentaose is frequently used in studies on starch metabolism, while this compound is explored in niche contexts, such as bacterial glycan metabolism .

Comparative Data Table

Property Maltotriose Maltopentaose This compound
Glucose Units 3 5 14
Molecular Weight 504.4 g/mol 828.7 g/mol ~2273 g/mol
Solubility (25°C) >500 mg/mL ~300 mg/mL <100 mg/mL (estimated)
Enzymatic Digestion Rapid (α-glucosidase) Moderate (α-amylase) Slow (specialized hydrolases)
Primary Applications Food additives, biofuels Enzyme assays, research Chromatography standards
Safety Classification Non-hazardous Non-hazardous Insufficient data

Sources:

Research Findings and Challenges

  • Analytical Limitations : The characterization of this compound is hindered by its low commercial availability and the need for advanced techniques like high-performance liquid chromatography (HPLC) with refractive index detection .
  • Functional Gaps : Unlike maltotriose and maltopentaose, this compound’s role in human nutrition or industrial processes remains underexplored, with most studies focusing on its structural analogs .

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